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Compound of Interest

Compound Name: L2H17

Cat. No.: B1193118 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions for researchers utilizing invasion assays to assess the effects of the chalcone

derivative L2H17 on cell invasion.

Frequently Asked Questions (FAQs)
Q1: What is the principle behind a Matrigel invasion assay?

A Matrigel invasion assay is a common in vitro method to evaluate the invasive potential of

cells. It utilizes a Boyden chamber system with a filter insert coated with a layer of Matrigel, a

reconstituted basement membrane extract. Cells are seeded in the upper chamber, and a

chemoattractant is placed in the lower chamber. Invasive cells degrade the Matrigel barrier and

migrate through the pores of the filter towards the chemoattractant. The number of cells that

have successfully invaded the lower surface of the filter is then quantified to determine the level

of cell invasion.

Q2: How is L2H17 typically incorporated into an invasion assay?

L2H17, a chalcone derivative with potential anti-cancer effects, is typically added to the cell

suspension in the upper chamber of the Boyden chamber. This allows for the direct

assessment of its impact on the invasive capabilities of the cells. A vehicle control (the solvent

used to dissolve L2H17, e.g., DMSO) should always be run in parallel to ensure that the

observed effects are due to the compound itself and not the solvent.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1193118?utm_src=pdf-interest
https://www.benchchem.com/product/b1193118?utm_src=pdf-body
https://www.benchchem.com/product/b1193118?utm_src=pdf-body
https://www.benchchem.com/product/b1193118?utm_src=pdf-body
https://www.benchchem.com/product/b1193118?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Q3: What are appropriate positive and negative controls for an L2H17 invasion assay?

Negative Control: Cells seeded in the upper chamber with serum-free or low-serum medium

in both the upper and lower chambers. This establishes a baseline level of random, non-

directed cell movement.

Positive Control: Untreated (vehicle control) invasive cells seeded in the upper chamber with

a chemoattractant (e.g., 10% FBS) in the lower chamber. This demonstrates the maximal

invasive potential of the cells under the experimental conditions.

Experimental Group: L2H17-treated cells in the upper chamber with a chemoattractant in the

lower chamber. The results from this group are compared to the positive control to determine

the inhibitory effect of L2H17.

Q4: What signaling pathways are potentially affected by L2H17 in the context of cell invasion?

Studies have shown that L2H17 can inhibit tumor promotion and progression by inactivating

the NF-κB and Akt signaling pathways. These pathways are known to regulate the expression

of genes involved in cell proliferation, survival, and motility, including matrix metalloproteinases

(MMPs) that are crucial for degrading the extracellular matrix during invasion.

Troubleshooting Guide
This guide addresses common issues encountered during invasion assays and provides

potential solutions.
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Problem Potential Cause(s) Recommended Solution(s)

Low or No Cell Invasion in

Positive Control

1. Insufficient chemoattractant

gradient.2. Cells have low

intrinsic invasive potential.3.

Matrigel layer is too thick or

uneven.4. Incubation time is

too short.5. Cell density is too

low.

1. Increase the concentration

of the chemoattractant (e.g.,

serum) in the lower chamber.

Consider serum-starving the

cells for 12-24 hours prior to

the assay.2. Use a more

aggressive cell line known for

its invasive properties as a

positive control. Ensure cells

are from a low passage

number.3. Optimize the

Matrigel concentration and

coating volume. Ensure the

Matrigel is evenly spread and

free of bubbles.4. Increase the

incubation time (e.g., 24-48

hours), optimizing for your

specific cell line.5. Increase the

number of cells seeded in the

upper chamber.

High Cell Invasion in Negative

Control

1. Cells are detaching from the

upper surface and falling

through the pores.2. The

chemoattractant is present in

the upper chamber.

1. Ensure the cells are healthy

and properly adhered before

starting the assay. Use serum-

free or low-serum medium in

the upper chamber.2. Use

fresh, serum-free medium in

the upper chamber.

High Variability Between

Replicates

1. Uneven cell seeding.2.

Inconsistent Matrigel coating.3.

Bubbles trapped under the

Matrigel or the filter.

1. Thoroughly resuspend cells

before seeding to ensure a

homogenous cell

suspension.2. Ensure a

consistent and even coating of

Matrigel on all inserts. Keep

the plate level during coating

and solidification.3. Carefully
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inspect for and remove any

bubbles before adding cells.

L2H17 Appears to be Toxic to

Cells

1. The concentration of L2H17

is too high.2. The solvent (e.g.,

DMSO) concentration is toxic.

1. Perform a dose-response

curve to determine the optimal,

non-toxic concentration of

L2H17. An MTT or similar cell

viability assay should be

conducted in parallel.2. Ensure

the final concentration of the

solvent is low (typically <0.1%)

and consistent across all wells,

including the vehicle control.

Experimental Protocols
General Matrigel Invasion Assay Protocol
This protocol provides a general framework for assessing the effect of L2H17 on cell invasion.

Optimization of cell number, L2H17 concentration, and incubation time is crucial for each cell

line.

Materials:

Boyden chamber inserts (8 µm pore size)

Matrigel Basement Membrane Matrix

Serum-free cell culture medium

Complete cell culture medium (with serum as a chemoattractant)

L2H17 compound

Vehicle control (e.g., DMSO)

Cells of interest

Cotton swabs
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Methanol

Crystal Violet staining solution

Procedure:

Coating the Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium

to the desired concentration. Add the diluted Matrigel to the upper chamber of the inserts and

incubate for at least 2-4 hours at 37°C to allow for solidification.

Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in

serum-free medium. Perform a cell count and adjust the concentration as needed.

L2H17 Treatment: Prepare different concentrations of L2H17 in serum-free medium. Add the

L2H17 solutions to the cell suspension and incubate for a pre-determined time. Remember

to include a vehicle control.

Seeding Cells: Add the L2H17-treated and control cell suspensions to the Matrigel-coated

upper chambers.

Setting up the Chemoattractant Gradient: Add complete medium (containing serum) to the

lower chambers of the Boyden chamber.

Incubation: Incubate the plate at 37°C in a humidified incubator for 12-48 hours.

Removal of Non-Invading Cells: After incubation, carefully remove the medium from the

upper chamber. Use a cotton swab to gently remove the non-invading cells and the Matrigel

from the upper surface of the filter.

Staining and Quantification: Fix the invading cells on the lower surface of the filter with

methanol. Stain the cells with Crystal Violet solution. Wash the inserts to remove excess

stain. Count the number of stained, invaded cells in several random fields under a

microscope.

Visualizations

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1193118?utm_src=pdf-body
https://www.benchchem.com/product/b1193118?utm_src=pdf-body
https://www.benchchem.com/product/b1193118?utm_src=pdf-body
https://www.benchchem.com/product/b1193118?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for L2H17 Invasion Assay
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Caption: Workflow for assessing L2H17's effect on cell invasion.
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Simplified L2H17 Signaling Pathway Inhibition
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Caption: L2H17 inhibits Akt and NF-κB pathways to reduce invasion.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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